molecular formula C13H16N2 B11902841 6-(sec-Butyl)quinolin-2-amine

6-(sec-Butyl)quinolin-2-amine

Cat. No.: B11902841
M. Wt: 200.28 g/mol
InChI Key: JYZQQSKUHAMOJA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6-(sec-Butyl)quinolin-2-amine, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These methods can be adapted to introduce the sec-butyl group at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more sustainable .

Mechanism of Action

The mechanism of action of 6-(sec-Butyl)quinolin-2-amine depends on its specific application. In medicinal chemistry, quinoline derivatives often target specific enzymes or receptors in the body. For example, some quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents . The presence of the sec-butyl group and the amine group can influence the compound’s binding affinity and selectivity for its molecular targets .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

6-butan-2-ylquinolin-2-amine

InChI

InChI=1S/C13H16N2/c1-3-9(2)10-4-6-12-11(8-10)5-7-13(14)15-12/h4-9H,3H2,1-2H3,(H2,14,15)

InChI Key

JYZQQSKUHAMOJA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)N=C(C=C2)N

Origin of Product

United States

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